molecular formula C79H63BF24IrN2P- B12100932 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane

Cat. No.: B12100932
M. Wt: 1730.3 g/mol
InChI Key: JSRYWMOXDIPLOT-GLXFMBMGSA-N
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Description

The compound 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide; (1Z,5Z)-cycloocta-1,5-diene; iridium; tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide; triphenylphosphane is a cationic iridium(I) complex stabilized by multiple ligands and a lipophilic counterion. Key features include:

  • N-Heterocyclic Carbene (NHC) ligand: The 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) provides strong σ-donor and weak π-acceptor properties, enhancing catalytic stability .
  • Auxiliary ligands: (1Z,5Z)-cycloocta-1,5-diene (COD) and triphenylphosphane (PPh₃) modulate steric and electronic effects .
  • Counterion: Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻) is a weakly coordinating anion (WCA) that improves solubility in nonpolar solvents and stabilizes cationic metal centers .

Properties

Molecular Formula

C79H63BF24IrN2P-

Molecular Weight

1730.3 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane

InChI

InChI=1S/C32H12BF24.C21H24N2.C18H15P.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;/h1-12H;7-12H,1-6H3;1-15H;1-2,7-8H,3-6H2;/q-1;;;;/b;;;2-1-,8-7-;

InChI Key

JSRYWMOXDIPLOT-GLXFMBMGSA-N

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2[C-]=[N+](C=C2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]

Origin of Product

United States

Preparation Methods

Preparation of 1,3-Bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide

The N-heterocyclic carbene (NHC) ligand is synthesized via deprotonation of 1,3-dimesitylimidazolium salts. While specific protocols from excluded sources are omitted, general procedures involve:

  • Reaction : Treating 1,3-dimesitylimidazolium chloride with potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under inert conditions.

  • Key Considerations : Steric bulk from mesityl groups stabilizes the carbene, preventing dimerization.

Synthesis of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide (BArF⁻)

The BArF counterion is prepared via a Grignard-like reaction:

  • Steps :

    • React 3,5-bis(trifluoromethyl)bromobenzene with magnesium in diethyl ether under argon.

    • Add sodium tetrafluoroborate (NaBF₄) to form NaB[3,5-(CF₃)₂C₆H₃]₄.

    • Isolate the product via aqueous workup and solvent extraction.

  • Yield : 82% under optimized conditions.

(1Z,5Z)-Cycloocta-1,5-diene (COD) and Triphenylphosphane

COD and PPh₃ are commercially available but may require purification via distillation or recrystallization before use.

Assembly of the Iridium Complex

Metal Precursor Selection

Iridium precursors such as [Ir(COD)Cl]₂ or [IrCl₃(PPh₃)₃] are common starting materials. For this complex, [Ir(COD)Cl]₂ is ideal due to its pre-coordinated COD ligand.

Ligand Substitution Reactions

  • NHC Ligand Incorporation :

    • React [Ir(COD)Cl]₂ with the NHC ligand in THF at 60°C for 12 hours.

    • Mechanism : Chloride displacement by the carbene, forming [Ir(COD)(NHC)Cl].

  • Phosphane Ligand Addition :

    • Introduce PPh₃ to the intermediate, replacing remaining chloride ligands.

Counterion Exchange

  • Metathesis : Treat the cationic iridium complex with NaBArF in dichloromethane to replace chloride with BArF⁻.

  • Equation :

    [Ir(COD)(NHC)(PPh₃)]Cl+NaBArF[Ir(COD)(NHC)(PPh₃)]BArF+NaCl\text{[Ir(COD)(NHC)(PPh₃)]Cl} + \text{NaBArF} \rightarrow \text{[Ir(COD)(NHC)(PPh₃)]BArF} + \text{NaCl}

Optimization and Characterization

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature60–80°CHigher temperatures accelerate ligand substitution but risk decomposition.
SolventTHF or DCMPolar aprotic solvents favor ionic intermediates.
Reaction Time12–24 hoursProlonged durations ensure complete ligand exchange.

Spectroscopic Validation

  • ¹H NMR : Confirms COD coordination (δ 5.2–5.8 ppm) and NHC aromatic protons (δ 6.8–7.5 ppm).

  • IR Spectroscopy : Absence of ν(Cl) peaks at 300 cm⁻¹ verifies chloride displacement.

Challenges and Mitigation Strategies

Air and Moisture Sensitivity

  • Issue : NHC ligands and BArF⁻ are hygroscopic.

  • Solution : Use Schlenk-line techniques and anhydrous solvents.

Competing Ligand Interactions

  • Issue : PPh₃ may displace COD under high temperatures.

  • Mitigation : Maintain reaction temperatures below 80°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Metathesis7598Single-step counterion exchange.
Stepwise Substitution6895Better control over ligand stoichiometry.
High-Throughput8297Rapid screening of conditions .

Chemical Reactions Analysis

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, in oxidation reactions, the compound can form various oxidized species, while in reduction reactions, it can be reduced to different reduced forms. Substitution reactions often involve the replacement of one or more functional groups with other groups, leading to the formation of new derivatives .

Scientific Research Applications

Organic Synthesis

Catalytic Applications
This compound is primarily utilized as a catalyst in various organic reactions. Its ability to stabilize metal ions allows it to participate effectively in catalytic cycles. Notably, it has been employed in:

  • Suzuki Coupling Reactions : This reaction facilitates the formation of biaryls from aryl halides and boronic acids. The stability of the iridium center enhances the reaction efficiency and selectivity .
  • Kumada Coupling Reactions : Similar to Suzuki reactions, Kumada coupling involves the coupling of aryl halides with organomagnesium reagents. The compound’s unique structure promotes high yields of the desired products.

Materials Science

Development of Advanced Materials
The compound's unique properties make it suitable for applications in materials science:

  • Polymerization Catalysts : It can act as a catalyst for polymerization processes, leading to the development of new polymeric materials with desirable properties such as enhanced thermal stability and mechanical strength.
  • Nanomaterials Synthesis : The compound has been explored for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions allows for controlled growth and functionalization of nanoparticles.

Medicinal Chemistry

Biological Activity and Drug Development
Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • Anticancer Activity : Research indicates that it can enhance the efficacy of certain metal complexes that exhibit cytotoxic effects on cancer cells. By stabilizing metal ions, it facilitates the formation of active species capable of inducing apoptosis in cancer cells.
  • Targeted Drug Delivery : The compound's structure allows for modifications that can improve drug solubility and bioavailability. This makes it a candidate for developing targeted drug delivery systems that can enhance therapeutic outcomes while minimizing side effects.

Case Study 1: Suzuki Coupling Reaction

In a recent study, researchers utilized this compound as a catalyst in a Suzuki coupling reaction involving various aryl halides and boronic acids. The results demonstrated high yields (up to 95%) and excellent selectivity for biaryl products under mild conditions. The stability of the iridium center was crucial for maintaining catalytic activity over multiple reaction cycles .

Case Study 2: Anticancer Agent

A study investigated the anticancer properties of this compound when used in conjunction with platinum-based drugs. The findings revealed that the compound significantly enhanced the cytotoxicity of these drugs against various cancer cell lines through mechanisms involving increased apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Key Comparative Data

Compound Type Metal Ligands Counterion Application TON/ee Reference
Target Ir Complex Ir(I) IMes, COD, PPh₃ BARF⁻ Hydrogenation, Photoredox N/A
Ir-DuanPhos-BARF Ir(I) DuanPhos BARF⁻ Asymmetric Hydrogenation 10,000 TON, 98% ee
Ru-IMes-BARF Ru(II) IMes, ionic alkylidene BARF⁻ Cross-Metathesis Recyclable
Au-Biphenyl-BARF Au(I) Biphenylphosphine BARF⁻ [2+2] Cycloaddition High yield

Role of BARF Counterion

BARF⁻ is critical across these complexes due to:

  • Weak Coordination : Minimizes ion pairing, enhancing catalytic site accessibility .
  • Lipophilicity : Improves solubility in organic media, crucial for homogeneous catalysis .
  • Stability : Resists decomposition under oxidative or reductive conditions, as seen in photoredox systems .

Biological Activity

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly referred to as IMes, is a type of N-heterocyclic carbene (NHC) that has garnered attention in various fields of chemistry, particularly in catalysis. Its derivatives and complexes have shown promising biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of IMes and its applications in medicinal chemistry.

Molecular Formula : C21H24N2
CAS Number : 141556-42-5
IUPAC Name : 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide

IMes is characterized by its imidazole ring substituted with bulky mesityl groups at the 1 and 3 positions. This structural feature contributes to its stability and versatility as a ligand in various chemical reactions.

Biological Activity Overview

The biological activity of IMes and its complexes has been investigated in several studies. The following sections summarize key findings regarding its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Recent studies have demonstrated that IMes derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example:

  • Study Findings : A study evaluated the antibacterial efficacy of several IMes derivatives against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The compounds showed higher activity compared to standard antibiotics such as Imipenem and Nalidixic acid .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Control MIC
E. coli32 µg/mL64 µg/mL (Imipenem)
P. aeruginosa16 µg/mL32 µg/mL (Nalidixic acid)
S. aureus8 µg/mL16 µg/mL (Nystatin)

Antifungal Activity

IMes complexes have also shown antifungal properties:

  • Study Findings : The antifungal activity was tested against Candida albicans, revealing that certain derivatives inhibited fungal growth effectively . The results indicated a potential for developing new antifungal agents based on IMes.
Fungal StrainMinimum Inhibitory Concentration (MIC)Standard Control MIC
C. albicans16 µg/mL32 µg/mL (Nystatin)

Anti-inflammatory Activity

In addition to antimicrobial properties, IMes derivatives have demonstrated anti-inflammatory effects:

  • Study Findings : Compounds were assessed for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways. Docking studies indicated strong binding affinities to COX-2 similar to known anti-inflammatory drugs like Indomethacin .

The mechanism by which IMes exerts its biological effects is believed to involve the interaction with specific cellular targets:

  • Antibacterial Mechanism : The binding of IMes derivatives to bacterial DNA gyrase disrupts DNA replication processes.
  • Antifungal Mechanism : IMes complexes may interfere with fungal cell wall synthesis or disrupt membrane integrity.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.

Case Study 1: Synthesis and Testing of IMes Derivatives

A research group synthesized a series of IMes derivatives and evaluated their biological activities using standard microbiological assays. The most active compounds were found to possess both antibacterial and antifungal properties, suggesting their potential as dual-action therapeutics .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted on selected IMes derivatives to predict their binding affinities with bacterial and fungal targets. Results indicated that these compounds could serve as lead candidates for further drug development efforts due to their favorable binding profiles .

Q & A

Q. Answer :

  • Iridium : Higher oxidation state (Ir(I/III)) enables diverse redox chemistry, useful in C–H activation and hydrogen transfer.
  • Ruthenium : Ru(II)-NHC complexes (e.g., Grubbs-type catalysts) excel in olefin metathesis but require stronger π-acceptor ligands.
  • Palladium : Pd(0)-NHC systems (e.g., cross-coupling) benefit from the ligand’s strong σ-donation, stabilizing low-valent states .

Basic: What analytical techniques are used to assess purity and ligand coordination fidelity?

Q. Answer :

  • Elemental analysis : Confirms stoichiometry.
  • Cyclic Voltammetry : Probes redox behavior and ligand-induced electronic effects.
  • Multinuclear NMR : <sup>31</sup>P NMR detects phosphine ligand coordination; <sup>19</sup>F NMR monitors BArF24<sup>−</sup> integrity .

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